An In-depth Technical Guide to 3-Bromo-2-naphthol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Bromo-2-naphthol: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-naphthol (CAS No: 30478-88-7), a pivotal halogenated aromatic compound. Intended for researchers, chemists, and professionals in drug development and material science, this document delves into the core chemical and physical properties, synthesis methodologies, key applications, and critical safety protocols associated with this versatile chemical intermediate. By integrating established data with practical insights, this guide serves as an essential resource for leveraging 3-Bromo-2-naphthol in advanced scientific and industrial applications.
Core Chemical Identity and Physical Properties
3-Bromo-2-naphthol, also known as 3-bromonaphthalen-2-ol, is a brominated derivative of 2-naphthol.[1] The introduction of a bromine atom onto the naphthalene backbone at the C3 position significantly influences its reactivity and utility as a precursor in organic synthesis. Its fundamental identifiers and physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 30478-88-7 | [1][2] |
| Molecular Formula | C₁₀H₇BrO | [1] |
| Molecular Weight | 223.07 g/mol | [3] |
| IUPAC Name | 3-bromonaphthalen-2-ol | [2] |
| Appearance | White to slightly pale yellow crystalline powder | [1][4][5] |
| Melting Point | 80 - 84 °C | [1][4][5] |
| Boiling Point | 313.7 ± 15.0 °C (Predicted) | [1] |
| Purity | Typically ≥96% | [4][6] |
| SMILES String | Oc1cc2ccccc2cc1Br | |
| InChI Key | PQVIOPAWVAOHOA-UHFFFAOYSA-N |
These properties underscore its solid state under standard conditions and its suitability for a range of organic reactions that require a stable, functionalized naphthol scaffold.
Synthesis and Reactivity: A Mechanistic Perspective
The synthesis of 3-Bromo-2-naphthol is not as straightforward as direct bromination of 2-naphthol, which tends to yield other isomers like 1-bromo-2-naphthol or 6-bromo-2-naphthol due to the directing effects of the hydroxyl group.[7][8] A more controlled and specific synthesis is required to achieve the desired C3-bromination.
Established Synthetic Protocol
A documented synthetic route involves a multi-step process starting from 2-bromo-3-methoxynaphthalene. This method provides precise control over the regiochemistry, ensuring the bromine atom is located at the desired position.[9]
Step-by-Step Methodology:
-
Suzuki Coupling (Initial Step - Arylation): A mixture of 2-bromo-3-methoxynaphthalene, an aryl boronic acid, potassium carbonate (K₂CO₃), and a palladium catalyst such as Pd(PPh₃)₄ is prepared in a degassed solvent system (e.g., EtOH/toluene/water).[9] The reaction is heated under an inert atmosphere (Argon) at approximately 90 °C. This step is typically part of a larger synthesis where the naphthol moiety is being constructed, but it illustrates the manipulation of precursors.
-
Demethylation (Final Step): The resulting methoxy-naphthalene intermediate is dissolved in anhydrous dichloromethane (DCM) and cooled to -78 °C.[9] Boron tribromide (BBr₃) is added slowly. The mixture is then allowed to warm to room temperature. This reaction cleaves the methyl ether to yield the free hydroxyl group of 3-Bromo-2-naphthol.[9]
-
Workup and Purification: The reaction is quenched with ice water and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified using silica gel chromatography to yield pure 3-Bromo-2-naphthol.[9]
The choice of BBr₃ for demethylation is critical; it is a powerful Lewis acid that effectively removes methyl groups from aryl ethers without disturbing the bromine substituent, a common issue with other demethylating agents that might lead to side reactions.
Caption: Synthetic workflow for 3-Bromo-2-naphthol.
Chemical Reactivity
The reactivity of 3-Bromo-2-naphthol is governed by three main features:
-
The Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a naphthoxide ion, a potent nucleophile. It can undergo O-alkylation, O-acylation, and other related transformations.
-
The Naphthalene Ring: The aromatic system can participate in electrophilic aromatic substitution reactions, although the existing substituents (hydroxyl and bromo) will direct incoming electrophiles to specific positions.
-
The Carbon-Bromine Bond: The bromine atom can be displaced via nucleophilic aromatic substitution under harsh conditions or, more commonly, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it an excellent handle for introducing molecular complexity.
Applications in Research and Drug Development
3-Bromo-2-naphthol is primarily valued as a building block in organic synthesis.[5] Its bifunctional nature allows for sequential and site-selective modifications, making it a crucial intermediate in several high-value chemical sectors.
-
Pharmaceutical Synthesis: Naphthol derivatives are known scaffolds for various pharmacologically active molecules, exhibiting antibacterial, antifungal, and anti-inflammatory properties.[10][11] 3-Bromo-2-naphthol serves as a precursor for creating more complex drug candidates where the naphthalene core is a key pharmacophore.[12] The bromine atom provides a convenient point for diversification via cross-coupling to build libraries of compounds for screening.[13]
-
Dyes and Pigments: 2-Naphthol itself is a famous precursor to azo dyes (e.g., Sudan dyes).[14] The bromo-substituted variant can be used to synthesize specialty dyes with modified properties, such as altered colors, improved lightfastness, or different solubility characteristics, which are valuable for textiles and advanced plastics.[5]
-
Material Science: The rigid, planar naphthalene structure is desirable in materials science for creating compounds with specific optical or electronic properties.[5] Derivatives of 3-Bromo-2-naphthol can be incorporated into polymers or organic light-emitting diodes (OLEDs) to tune their performance.
Spectroscopic Profile
While a comprehensive public database of experimental spectra for 3-Bromo-2-naphthol is limited, its spectroscopic characteristics can be reliably predicted based on its structure and data from its isomers.[15][16][17]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the naphthalene ring. The proton ortho to the hydroxyl group and the proton on the same ring as the substituents will show characteristic splitting patterns and chemical shifts. A broad singlet for the hydroxyl proton will also be present, which can be exchanged with D₂O.
-
¹³C NMR: The carbon NMR would display ten signals for the ten carbon atoms of the naphthalene core. The carbons directly attached to the oxygen and bromine atoms (C2 and C3) would have their chemical shifts significantly influenced, appearing further downfield.
-
IR Spectroscopy: The infrared spectrum would be dominated by a broad absorption band around 3200-3500 cm⁻¹ characteristic of the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, and C=C stretching bands for the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretch typically appears in the fingerprint region at lower wavenumbers.
Safety, Handling, and Storage
3-Bromo-2-naphthol is classified as a hazardous substance and requires careful handling to minimize risk.[1][18]
Hazard Identification:
-
Skin Corrosion/Irritation: Causes skin irritation.[18]
-
Serious Eye Damage: Causes serious eye damage.[18]
-
Respiratory Irritation: May cause respiratory irritation.[18]
Recommended Handling Protocol:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[19] Ensure an eyewash station and safety shower are readily accessible.[20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[1][19] For handling larger quantities of powder, a NIOSH-approved respirator is recommended.[21]
-
Handling Practices: Avoid generating dust.[19] Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][19] The compound is noted to be light-sensitive and should be stored under inert gas to maintain its integrity.[1] Keep away from strong oxidizing agents and strong bases.[20]
Caption: Recommended workflow for safe handling of 3-Bromo-2-naphthol.
Conclusion
3-Bromo-2-naphthol is a high-value chemical intermediate with significant potential in the pharmaceutical, dye, and material science industries. Its unique substitution pattern offers a versatile platform for constructing complex molecular architectures. A thorough understanding of its properties, synthetic pathways, and reactivity, coupled with stringent adherence to safety protocols, is paramount for its effective and safe utilization in research and development. This guide provides the foundational knowledge required for scientists and researchers to confidently incorporate this compound into their work.
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